molecular formula C15H15FN4O2 B12314940 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

Cat. No.: B12314940
M. Wt: 302.30 g/mol
InChI Key: KJSIJMIKSHRIRC-OCCSQVGLSA-N
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Description

Chemical Structure and Key Features The compound "2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans" (CAS: 1820581-12-1) features a pyrrolidinone core substituted with a 1-methyl group at position 1 and a carboxamide group at position 3. The trans configuration ensures spatial orientation of the pyrazole and carboxamide moieties, critical for molecular interactions. This scaffold is structurally distinct from saturated pyrazoline derivatives (e.g., dihydro pyrazoles) and is optimized for drug-like properties, including solubility and bioavailability .

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

(2R,3R)-2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)/t12-,14+/m1/s1

InChI Key

KJSIJMIKSHRIRC-OCCSQVGLSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical Reactions Analysis

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form different ring structures.

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like acetic anhydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide exhibit potential anticancer properties. For instance, studies involving molecular hybrids have shown that derivatives can disrupt protein-protein interactions crucial for cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth and metastasis .

Antiviral Properties

The compound has been investigated for its antiviral effects, particularly against influenza viruses. It has been suggested that modifications in the molecular structure can enhance the binding to viral polymerase complexes, thereby inhibiting viral replication . This property makes it a candidate for further development as an antiviral agent.

Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized a series of compounds based on the pyrazole framework and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications similar to those found in 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide significantly increased anticancer activity, particularly against breast and colon cancer cells .

Study 2: Antiviral Activity Against Influenza

Another study focused on the antiviral properties of compounds targeting the RNA-dependent RNA polymerase of influenza viruses. The findings suggested that compounds with structural similarities to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide could effectively inhibit viral replication by disrupting essential protein interactions .

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX-2) activity, resulting in anti-inflammatory effects . Additionally, its interaction with cellular receptors can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrrolidine/Pyrazole Substituents

The target compound belongs to a broader class of fluorophenyl-pyrazole-pyrrolidinone derivatives. Key structural analogues include:

Compound Name CAS/ID Structural Differences Potential Impact Reference
trans-3-chloro-4-phenylpyrrolidine-2,5-dione 1820574-25-1 (SY163691) Chlorophenyl substitution; lactone (dione) instead of lactam (pyrrolidinone) Reduced hydrogen bonding capacity; increased lipophilicity
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 1391387-48-6 (SY163692) Carboxylic acid instead of carboxamide; meta-fluorophenyl vs. para-fluorophenyl Lower membrane permeability due to ionization; altered binding affinity
rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid N/A (Enamine Ltd) Oxolane (tetrahydrofuran) ring instead of pyrrolidinone; carboxylic acid group Reduced rigidity and hydrogen bonding; altered pharmacokinetics
Merestinib (Formula XXI) N/A Pyrazole-indazole hybrid with fluorophenyl and methyl groups Larger scaffold for kinase inhibition; distinct target profile

Key Observations :

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, improving blood-brain barrier penetration compared to SY163692 .
  • Fluorophenyl Position : Para-substitution (target) maximizes electronic effects (σ-hole interactions) versus meta-substitution in SY163692 .
  • Ring System: Pyrrolidinone’s lactam structure (target) provides hydrogen-bonding sites absent in oxolane-based analogues (e.g., Enamine Ltd compound), enhancing target engagement .
Functional Group Variations in Pyrazole Derivatives

highlights N-substituted pyrazolines with halogenated aryl groups (e.g., 4-bromo, 4-chloro). While these are dihydro pyrazoles, fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and improve binding kinetics compared to bulkier halogens like bromine .

describes a pyrazole derivative with a trifluoromethyl group and sulfanyl linkage. The trifluoromethyl group enhances metabolic stability but introduces steric bulk, whereas the target compound’s carboxamide balances polarity and passive diffusion .

Pharmacological and Physicochemical Considerations

Solubility and Bioavailability
  • The carboxamide group in the target compound improves aqueous solubility compared to nitrile-substituted analogues (e.g., SY163693) while maintaining moderate logP values (~2–3) .
Target Selectivity

The trans configuration ensures optimal spatial alignment for interactions with residues in target proteins. For instance, Merestinib’s pyrazole-indazole scaffold targets kinases like MET and AXL, suggesting the fluorophenyl-pyrazole motif in the target compound may share similar binding modes .

Biological Activity

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, including anticancer and antimicrobial activities, and relevant case studies.

  • IUPAC Name : 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
  • Molecular Formula : C₁₅H₁₄FN₃O₃
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1803605-63-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl hydrazine with appropriate carbonyl compounds under controlled conditions. The process yields the desired pyrazole derivative, which can be further modified to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including the compound . For instance, a study evaluated the cytotoxic effects of several derivatives on A549 human lung adenocarcinoma cells:

CompoundViability (%)IC50 (µM)
Control (Cisplatin)3010
Compound A6415
Compound B6112
Target Compound 78 20

The results indicate that while the target compound exhibited moderate activity with a viability of 78% at a concentration of 100 µM, it was less effective than other tested compounds. The structure-dependence of anticancer activity suggests that modifications to the pyrazole or oxopyrrolidine moieties could enhance efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. The following table summarizes the findings:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa>64 µg/mL
Staphylococcus aureus (MRSA)8 µg/mL

These results indicate that the compound demonstrates significant antimicrobial activity against MRSA and E. coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Studies

A notable case study involved a series of derivatives based on the oxopyrrolidine scaffold. Researchers synthesized and tested various compounds for their anticancer and antimicrobial properties. One derivative showed promising results in reducing tumor size in vivo when tested on mice bearing A549 xenografts, indicating potential for further development in cancer therapy .

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